

Whitepaper: Discovery, Biosynthesis, and Isolation of Chanoclavine from Fungal Sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chanoclavine*

Cat. No.: B110796

[Get Quote](#)

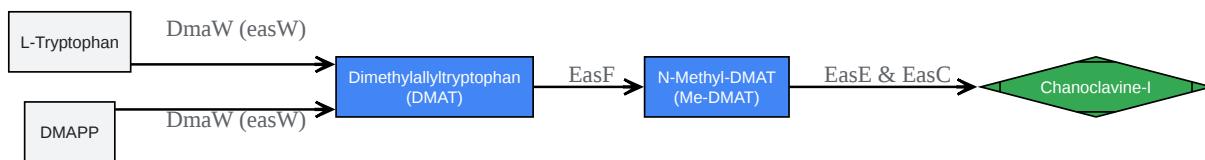
Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: **Chanoclavine**, a tricyclic clavine alkaloid, represents a crucial intermediate in the biosynthesis of all ergot alkaloids, a class of fungal metabolites with significant pharmacological and agricultural importance. First isolated from the ergot fungus *Claviceps*, its production has since been identified in other genera, including *Aspergillus* and *Penicillium*. Understanding the discovery, biosynthetic pathway, and methods for its isolation is fundamental for the research and development of novel therapeutics and for the biotechnological production of complex ergot alkaloids. This technical guide provides a comprehensive overview of the history, biochemistry, and methodologies associated with **chanoclavine**, presenting detailed experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Discovery and Fungal Occurrence

Chanoclavine-I was first isolated and characterized in the mid-20th century from saprophytic cultures of ergot fungi. Groundbreaking work by Hofmann et al. (1957) and Abe et al. (1959) identified this key compound from species of the genus *Claviceps*.^[1] Initially, these fungi were known primarily for producing alkaloids within parasitic sclerotia on rye and other grasses.^{[2][3]} The ability to produce these compounds in axenic (pure) cultures was a significant step forward for research and potential industrial production.^[2]

While *Claviceps* species, such as *C. purpurea* and *C. paspali*, are the most well-known producers, **chanoclavine-I** has also been isolated from other fungal genera.^[1] These include *Penicillium concavo-rugulosum* and the opportunistic human pathogen *Aspergillus fumigatus*.

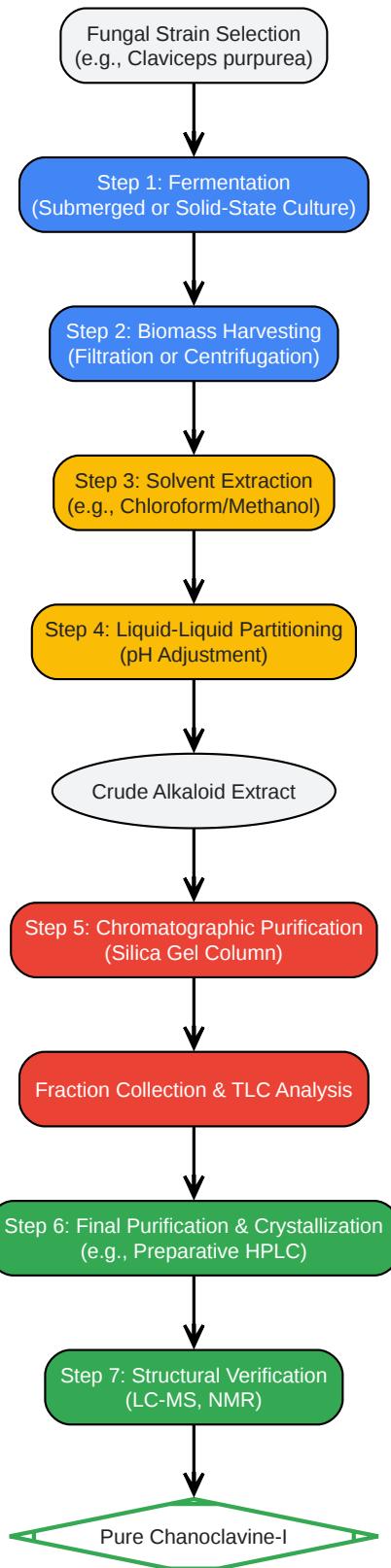

[1] Some fungal strains may terminate their biosynthetic pathway at **chanoclavine-I**, accumulating it as a final product, while in others it serves as a branch-point intermediate for the synthesis of more complex tetracyclic ergoline structures like agroclavine and lysergic acid. [4][5]

Biosynthesis of Chanoclavine-I

The biosynthesis of **chanoclavine-I** is a multi-step enzymatic process originating from two primary precursors: the amino acid L-tryptophan and the isoprenoid unit dimethylallyl diphosphate (DMAPP).[3][6] The pathway involves a set of core enzymes encoded by a conserved gene cluster (often named the eas or ergot alkaloid synthesis cluster) found in producing fungi.[4][7] The four genes sufficient for the production of **chanoclavine-I** are *dmaW*, *easF*, *easC*, and *easE*.[4][8]

The key steps are:

- Prenylation: The enzyme Dimethylallyltryptophan synthase (*DmaW*) catalyzes the C4-prenylation of L-tryptophan with DMAPP to form dimethylallyltryptophan (DMAT).[3][6]
- N-methylation: DMAT is then N-methylated by the enzyme DMAT N-methyltransferase (*EasF*) to yield N-methyl-dimethylallyltryptophan (Me-DMAT).[5][6]
- Oxidative Cyclization: The final and most complex step is the conversion of Me-DMAT to **chanoclavine-I**. This is a multi-reaction process catalyzed by two key enzymes: **Chanoclavine-I synthase** (*EasE*, also known as *CcsA*), a flavin-dependent oxidoreductase, and a catalase-like enzyme (*EasC*).[7][9][10] This step involves oxidative C-C bond formation to create the characteristic tricyclic structure of **chanoclavine**.[11]



[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway from primary metabolites to **Chanoclavine-I**.

Experimental Protocols for Isolation and Purification

The following sections detail a generalized workflow for the isolation of **chanoclavine** from fungal cultures. Methodologies may require optimization based on the specific fungal strain and culture conditions.

[Click to download full resolution via product page](#)**Caption:** Generalized experimental workflow for **chanoclavine** isolation.

Step 1: Fungal Culture and Fermentation

This protocol describes a submerged liquid fermentation, which is common for industrial production.

- Strain Maintenance: Maintain cultures of a known **chanoclavine**-producing fungus (e.g., *Claviceps purpurea*) on a suitable solid medium like Potato Dextrose Agar (PDA) at 25°C. [\[12\]](#)
- Inoculum Preparation:
 - Aseptically transfer a mycelial plug from the PDA plate to a 250 mL flask containing 50 mL of seed culture medium (e.g., T2 medium).[\[13\]](#)
 - Incubate the seed culture at 25°C on a rotary shaker at 150 rpm for 5-7 days.[\[13\]](#)
- Production Fermentation:
 - Aseptically transfer the seed culture (e.g., 10% v/v) into a larger production flask or bioreactor containing a production medium. A common medium consists of sucrose (100 g/L), asparagine (10 g/L), $\text{Ca}(\text{NO}_3)_2$ (1 g/L), $\text{MgSO}_4 \cdot 7\text{H}_2\text{O}$ (0.25 g/L), and KH_2PO_4 (0.25 g/L).[\[2\]](#)
 - Incubate the production culture at 25°C with shaking (150 rpm) for 12-28 days.[\[2\]](#)[\[13\]](#)
Monitor alkaloid production periodically via analytical HPLC.

Step 2-4: Extraction and Initial Purification

- Harvesting: Separate the fungal mycelia from the culture broth by filtration through cheesecloth or centrifugation. The target alkaloids may be present in both the mycelia and the filtrate.
- Extraction:
 - Combine the mycelia and culture filtrate. Adjust the pH of the mixture to 8.5 with a base such as sodium carbonate or ammonium hydroxide to ensure the alkaloids are in their free base form.[\[13\]](#)

- Perform a liquid-liquid extraction using an organic solvent. Add an equal volume of chloroform or ethyl acetate to the culture mixture in a separatory funnel.[13][14]
- Shake vigorously and allow the layers to separate. Collect the organic (lower) layer.
- Repeat the extraction of the aqueous layer two more times with fresh organic solvent to maximize recovery.[12]
- Combine all organic extracts and dry them over anhydrous sodium sulfate.
- Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.[15]

Step 5-7: Chromatographic Purification and Analysis

- Silica Gel Column Chromatography:
 - Prepare a slurry of silica gel 60 in a nonpolar solvent (e.g., chloroform or a hexane/ethyl acetate mixture) and pack it into a glass column.[12]
 - Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
 - Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform and gradually add methanol (e.g., from 0.5% to 5% methanol in chloroform).[14]
 - Collect fractions and monitor them by Thin Layer Chromatography (TLC), visualizing spots under UV light or with an appropriate staining reagent (e.g., van Urk's reagent for indole alkaloids).
 - Combine fractions containing the compound with the same retention factor (R_f) as a **chanoclavine** standard.
- Final Purification (Optional): For obtaining highly pure **chanoclavine**, fractions from the silica gel column can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[13]

- Analysis and Characterization:

- LC-MS: Confirm the molecular weight of the isolated compound. **Chanoclavine-I** has a molecular weight of 256.33 g/mol ($C_{16}H_{20}N_2O$).[\[16\]](#)
- NMR Spectroscopy: Confirm the structure using 1H and ^{13}C NMR spectroscopy.[\[16\]](#)[\[17\]](#)

Quantitative and Spectroscopic Data

The yield of **chanoclavine** can vary significantly depending on the fungal strain, culture conditions, and extraction efficiency.

Table 1: Reported Chanoclavine Production Yields

Fungal Strain/System	Production Titer	Reference
Claviceps paspali Li 342/SE 60	~160 mg/L (40% of 400 mg/L total alkaloids)	[1]
Hybrid Sbio-Csyn System	> 3 g/L	[17] [18]
Aspergillus nidulans (Engineered)	241.0 mg/L	[18]

Table 2: Key Spectroscopic and Physical Data for Chanoclavine-I

Property	Value	Reference
Molecular Formula	$C_{16}H_{20}N_2O$	[19]
Molecular Weight	256.33 g/mol	[16]
Appearance	Crystalline solid	
¹ H NMR (Example signals)	Resonances for indole moiety (~6.5-7.2 ppm), vinyl proton (~6.5 ppm), N-methyl group (~2.4 ppm), and methyl group (~1.9 ppm) are characteristic.	[16]
¹³ C NMR (Example signals)	Signals for indole carbons (~108-134 ppm), double bond carbons (~130-140 ppm), carbinol carbon (~67 ppm), and methyl carbons are key identifiers.	[16]
Mass Spectrometry (m/z)	$[M+H]^+ = 257.16$	[20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Comparative Ergot Alkaloid Elaboration by Selected Plectenchymatic Mycelia of *Claviceps purpurea* through Sequential Cycles of Axenic Culture and Plant Parasitism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Pathways of Ergot Alkaloids [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Ergot Alkaloids of the Family Clavicipitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Alkaloid cluster gene ccsA of the ergot fungus *Claviceps purpurea* encodes chanoclavine I synthase, a flavin adenine dinucleotide-containing oxidoreductase mediating the transformation of N-methyl-dimethylallyltryptophan to chanoclavine I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The important ergot alkaloid intermediate chanoclavine-I produced in the yeast *Saccharomyces cerevisiae* by the combined action of EasC and EasE from *Aspergillus japonicus* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The important ergot alkaloid intermediate chanoclavine-I produced in the yeast *Saccharomyces cerevisiae* by the combined action of EasC and EasE from *Aspergillus japonicus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chanoclavine synthase operates by an NADPH-independent superoxide mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Production of Ergot Alkaloids by the Japanese Isolate *Claviceps purpurea* var. *agropyri* on Rice Medium [scirp.org]
- 14. Drug Leads from Endophytic Fungi: Lessons Learned via Scaled Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. An unexpected role of EasDaf: catalyzing the conversion of chanoclavine aldehyde to chanoclavine acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A hybrid system for the overproduction of complex ergot alkaloid chanoclavine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chanoclavine - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Whitepaper: Discovery, Biosynthesis, and Isolation of Chanoclavine from Fungal Sources]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110796#discovery-and-isolation-of-chanoclavine-from-fungi>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com